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Study
(Author, Year)

Study
Design

Sample Size
(Intervention/Control)

Insulin Dosing
Protocol

Key Findings on
Mortality

| Hassanian-Moghaddam et al. (2016) [1] | Prospective Interventional | 88 (44/44) | Loading: 1 IU/kg

Maintenance: 0.2-0.5 IU/kg/h [2] [1] | Significant Reduction: 50% mortality in control vs. 27.3% in GIK

group [1]. | | Pannu et al. (2020) [3] | Prospective Interventional | 60 (30/30) | Maintenance: 0.1-0.5 IU/kg/h

[3] | Significant Reduction: Higher survival rate in the GIK group [4] [3]. | | Systematic Review (2024) [2]

| Systematic Review (4 studies) | N/A | Varied across included studies [2] | Consistent Benefit: Found

consistent reduction in mortality across all reviewed studies [2]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these studies, here is a detailed breakdown of the

experimental methodologies used.

Patient Selection and Inclusion Criteria

Confirmation of Poisoning: Patients are typically included based on a history of AlP ingestion,
confirmed by either a positive silver nitrate test on gastric content or breath (turning the paper black)
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and/or the development of characteristic clinical signs of toxicity [1].

Key Clinical Signs: The most critical inclusion criteria are signs of severe toxicity, primarily
refractory hypotension (systolic BP < 80-90 mmHg) and profound metabolic acidosis (pH < 7.2

or serum bicarbonate < 15 mEq/L) [1].

GIK Protocol Administration

The intervention is administered alongside conventional supportive care. The following protocol is

synthesized from the cited studies:

Loading Dose: A bolus of 1 IU/kg of regular insulin is administered intravenously [1].

Maintenance Infusion: A continuous IV infusion of regular insulin is started at 0.2 to 0.5 IU/kg/h [1]
[4]. One study noted that if there is no response, the dose can be increased to a maximum of 3
IU/kg/h [1].
Concurrent Dextrose: To maintain euglycemia and prevent hypoglycemia, an infusion of 50%
dextrose is administered simultaneously. The dose is typically 1 mL/kg/h, titrated to maintain blood
glucose levels at approximately 150 mg/dL [1] [4].

Potassium Replacement: Serum potassium is monitored closely (every 4-6 hours) and replaced
intravenously to maintain levels in the 3.5-4.5 mEq/L range, as insulin can cause hypokalemia [1] [3].

Duration and Tapering: The infusion is continued for at least 12-24 hours after the patient stabilizes.
Tapering is done gradually by reducing the insulin dose by half to two-thirds every 8 hours while

monitoring for the return of hypotension or acidosis [1].

Monitoring and Outcome Measures

Primary Outcome: All-cause mortality during hospitalization [2] [1].

Secondary Outcomes: These include changes in hemodynamic parameters (blood pressure, need
for inotropes), resolution of metabolic acidosis (pH, bicarbonate), need for mechanical ventilation, and

length of ICU or hospital stay [2].
Safety Monitoring: Blood glucose should be checked hourly initially, and serum potassium every

4-6 hours to manage the risks of hypoglycemia and hypokalemia, which are the most common
adverse effects [2] [1].

Proposed Mechanism of Action
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The therapeutic effect of high-dose insulin in AlP poisoning is believed to be multi-faceted, countering the

core mechanisms of phosphine-induced toxicity.
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The diagram above illustrates how AlP toxicity, primarily through phosphine gas, triggers a cellular energy

crisis [2] [5] [6]. High-dose insulin acts as a metabolic rescue therapy by forcing the switch to glycolysis in

stressed cardiomyocytes, providing an alternative source of ATP and improving cardiac contractility [2] [1]

[4].

Interpretation and Future Direction

Current Evidence: The consistency of positive mortality outcomes across different study designs is
promising, suggesting that the GIK protocol is a beneficial adjunct to supportive care [2].

Limitations and Risks: Current evidence is based on open-label studies with limited sample sizes.
The therapy carries risks of hypoglycemia and hypokalemia, requiring intensive monitoring [2].

Research Needs: The scientific community identifies a pressing need for high-quality, randomized
controlled trials (RCTs) to conclusively establish the efficacy and safety of this treatment, optimize

the dosing regimen, and better define which patient populations benefit the most [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://journals.lww.com/md-journal/fulltext/2016/08020/therapeutic_role_of_hyperinsulinemia_euglycemia_in.26.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC11495704/
https://brieflands.com/journals/semj/articles/141059
https://jmedicalcasereports.biomedcentral.com/articles/10.1186/s13256-022-03425-4
https://www.sciencedirect.com/science/article/abs/pii/S0273230025001205
https://turkjemergmed.com/full-text/921
https://www.smolecule.com/products/b3140759#exogenous-insulin-outcomes-aluminum-phosphide
https://www.smolecule.com/products/b3140759#exogenous-insulin-outcomes-aluminum-phosphide
https://www.smolecule.com/products/b3140759#exogenous-insulin-outcomes-aluminum-phosphide
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s3140759?utm_src=pdf-bulk
https://www.smolecule.com/products/s3140759?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/products/s3140759?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

